molecular formula C18H27ClN4O2S B1662291 Mesulergine hydrochloride CAS No. 72786-12-0

Mesulergine hydrochloride

Cat. No.: B1662291
CAS No.: 72786-12-0
M. Wt: 399.0 g/mol
InChI Key: HANSYUJEPWNHIM-IVMONYBCSA-N
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Description

Mesulergine hydrochloride is a compound belonging to the ergoline group, known for its interactions with serotonin and dopamine receptors. It was initially investigated for its potential therapeutic applications in treating conditions such as Parkinson’s disease and hyperprolactinemia. it was never marketed due to adverse histological abnormalities observed in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mesulergine hydrochloride involves several steps. One of the key steps includes the reaction of a precursor compound with sodium nitrite and hydrochloric acid to yield an azide intermediate. This intermediate undergoes Curtius degradation, followed by hydrolysis to produce 1,6-dimethyl-8(alpha)-aminoergoline. Finally, this compound is treated with N,N-dimethylsulfamoyl chloride and 2,6-lutidine in methylene chloride to yield mesulergine .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Mesulergine hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can occur at various positions on the ergoline ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mesulergine hydrochloride has been extensively studied for its interactions with serotonin and dopamine receptors. Its primary applications in scientific research include:

Comparison with Similar Compounds

    Bromocriptine: Another ergoline derivative with dopamine agonist activity, used to treat Parkinson’s disease and hyperprolactinemia.

    Pergolide: An ergoline derivative with similar pharmacological properties, also used in the treatment of Parkinson’s disease.

    Cabergoline: A dopamine agonist used to treat hyperprolactinemia, with a longer half-life compared to mesulergine.

Uniqueness: Mesulergine hydrochloride’s uniqueness lies in its specific receptor profile, particularly its dual activity as a dopamine agonist and serotonin antagonist. This dual activity makes it a valuable tool in neurochemical research, despite its lack of clinical use .

Biological Activity

Mesulergine hydrochloride, a compound of the ergoline class, has garnered attention for its pharmacological properties, particularly its interactions with serotonin and dopamine receptors. This article provides a detailed overview of its biological activity, including receptor binding affinities, effects in clinical studies, and relevant case studies.

Chemical Profile

  • Chemical Name : N'-(8-α1,6-dimethylergolin-8-yl)-N,N-dimethylsulfamide hydrochloride
  • Molecular Formula : C18H26N4O2S.HCl
  • Purity : ≥99%

Receptor Interactions

Mesulergine acts primarily as a 5-HT2A and 5-HT2C receptor antagonist and a partial agonist at D2-like dopamine receptors . The pharmacological profile includes:

  • 5-HT2A Receptor Antagonism : pA2 values of 9.1 indicate strong binding affinity.
  • 5-HT2C Receptor Antagonism : Similar pA2 values to 5-HT2A suggest comparable efficacy.
  • Dopamine D2-like Partial Agonism : Ki value of 8 nM demonstrates significant activity at these receptors .

Antiprolactin and Antiparkinsonian Effects

Mesulergine has been shown to exhibit antiprolactin activity , which is beneficial in conditions characterized by elevated prolactin levels. Additionally, it displays antiparkinsonian effects , making it a potential therapeutic agent in Parkinson's disease management.

Placebo-Controlled Trials

A notable clinical study assessed mesulergine's efficacy in treating Parkinson's disease. The trial involved 20 patients who experienced inadequate responses to levodopa therapy. Key findings included:

  • Motor Disability Improvement : The mean motor disability score decreased significantly from 2.8 to 1.6 with mesulergine (p < 0.0001), compared to an increase with placebo (p < 0.001).
  • Side Effects : Common side effects included dyskinesia, light-headedness, hallucinations, and nausea; however, overall tolerance was reported as acceptable .

Binding Studies

Research utilizing radiolabeled mesulergine has provided insights into its receptor binding characteristics:

  • High Affinity for 5-HT7 Receptors : Binding studies indicated that mesulergine labels 5-HT7 sites in rat brain tissues and guinea-pig ileum but not in rat jejunum. This suggests a selective distribution of receptor subtypes affected by mesulergine .

Table of Receptor Binding Affinities

Receptor TypeBinding Affinity (Ki or pA2)Activity Type
5-HT2ApA2 = 9.1Antagonist
5-HT2CpA2 = 9.1Antagonist
D2-likeKi = 8 nMPartial Agonist
5-HT7High affinityAgonist

Case Studies and Experimental Findings

In an experimental model of posthypoxic myoclonus, mesulergine exhibited dose-dependent inhibition of myoclonus, reinforcing its potential as a therapeutic agent in neurological conditions . Furthermore, the compound's unique pharmacological profile was highlighted in research focusing on serotonin receptor interactions, demonstrating its complex role within the serotonergic system .

Properties

IUPAC Name

(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2S.ClH/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13;/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3;1H/t13-,15+,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANSYUJEPWNHIM-IVMONYBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64795-35-3 (Parent)
Record name Mesulergine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40223115
Record name Mesulergine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72786-12-0
Record name Sulfamide, N′-[(8α)-1,6-dimethylergolin-8-yl]-N,N-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72786-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesulergine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesulergine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40223115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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